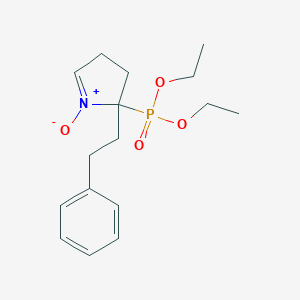
1-Acetamido-4-cyano-3-methylisoquinoline
Overview
Description
A selective inhibitor of cyclic AMP-dependent protein kinase (PKA).
Mechanism of Action
Target of Action
The primary target of 1-Acetamido-4-cyano-3-methylisoquinoline is Protein Kinase A (PKA) . PKA is a cyclic AMP-dependent protein kinase, which plays a crucial role in multiple cellular processes such as cell division and signal transduction .
Mode of Action
This compound acts as a selective inhibitor of PKA . It inhibits PKA in a competitive manner with respect to ATP . This means that the compound competes with ATP for the active site on the PKA enzyme, thereby reducing the enzyme’s activity .
Result of Action
The result of this compound’s action is the inhibition of PKA activity. This can lead to changes in the cellular processes that PKA is involved in, such as cell division and signal transduction . The specific molecular and cellular effects would depend on the particular cell type and the pathways that are active in those cells.
Biochemical Analysis
Biochemical Properties
1-Acetamido-4-cyano-3-methylisoquinoline is known to interact with PKA, a key enzyme involved in various biochemical reactions
Cellular Effects
Given its role as a PKA inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKA. As a selective inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing its target reactions .
Metabolic Pathways
Given its role as a PKA inhibitor, it may interact with enzymes or cofactors involved in cAMP-dependent signaling pathways .
Properties
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179985-52-5 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-[Iminobis(trimethylene)]bis-D-gluconamide](/img/structure/B15631.png)





![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
